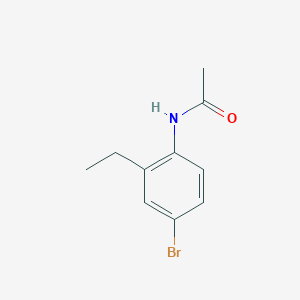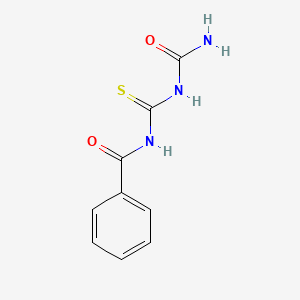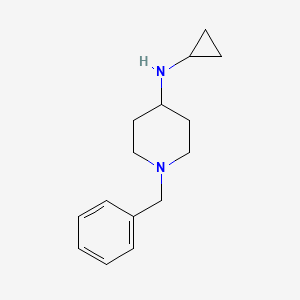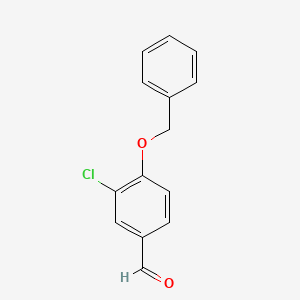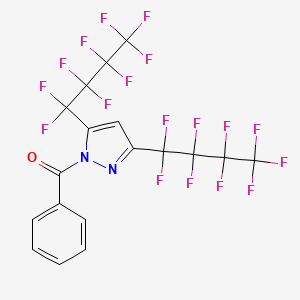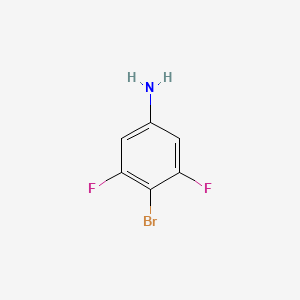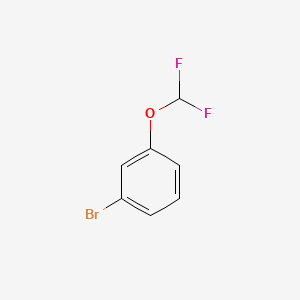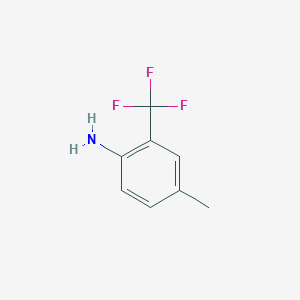
4-甲基-2-(三氟甲基)苯胺
描述
4-Methyl-2-(trifluoromethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives which are of significant interest in various fields of chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of trifluoromethyl groups, which can influence their reactivity and interaction with other molecules .
Synthesis Analysis
The synthesis of 4-Methyl-2-(trifluoromethyl)aniline and related compounds involves various strategies. For instance, a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been developed using Togni reagent II, which is a user-friendly approach for introducing the trifluoromethoxy group into aromatic compounds . Another method involves the trifluoroacetylation of anilines with ethyl trifluoroacetate, catalyzed by 4-dimethylaminopyridine, which is a convenient and selective process . Additionally, metalation has been identified as a key step for the structural elaboration of trifluoromethoxy-substituted anilines, allowing for site-selective functionalization .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(trifluoromethyl)aniline and its derivatives is characterized by the presence of electron-withdrawing trifluoromethyl or trifluoromethoxy groups. These groups can significantly affect the electronic properties of the molecule, as seen in the study of halogen-bonded complexes, where the molecular electrostatic potential and frontier molecular orbitals are influenced by the presence of these groups . The molecular structure can also dictate the self-assembly and supramolecular behavior of these compounds, as demonstrated by the synthesis of dendrimers incorporating aniline as a peripheral unit .
Chemical Reactions Analysis
The reactivity of 4-Methyl-2-(trifluoromethyl)aniline derivatives is diverse, with the ability to participate in various chemical reactions. For example, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline involves bromination reactions , while the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline includes fluorination, substitution, and reduction steps . The introduction of trifluoromethoxy groups can also lead to the formation of fluorescent nano-sized aggregates, as observed in halogen-bonded complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)aniline derivatives are influenced by their molecular structure. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in liquid crystal derivatives can stabilize certain mesophases and affect properties such as entropy of phase transitions and orientational order parameters . The ability to form nano-sized aggregates and exhibit aggregation-induced emission (AIE) is another notable property of these compounds . Furthermore, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the potential for high yields and environmental friendliness in the production of these materials .
科学研究应用
液晶应用
4-甲基-2-(三氟甲基)苯胺衍生物被用于液晶的开发。例如,已发现4-三氟甲基和4-三氟甲氧基衍生物分别表现出稳定的smectic B和A相。这些液晶性质受这些介质的极性特性影响,稳定了单分子层smectic状态。特别是4-三氟甲氧基衍生物的smectic A相表现出非常高的定向序,突显了其在液晶技术中的潜力 (Miyajima et al., 1995)。
非线性光学(NLO)材料的潜力
已研究了4-甲基-2-(三氟甲基)苯胺及其变体在NLO材料中的潜力。通过实验和理论方法对这些化合物(如4-氯-3-(三氟甲基)苯胺)进行振动分析,揭示了它们在该领域的潜力。这些研究包括超共轭作用、分子静电势表面分析和热力学函数,表明它们可用于开发新的NLO材料 (Revathi et al., 2017)。
细胞毒性和抗肿瘤应用
已合成一系列含有三氟甲基苯胺基团的α-氨基膦酸酯,并对其针对各种癌细胞系的细胞毒性进行评估。这些化合物对前列腺、乳腺、子宫颈和白血病细胞系显示出有希望的细胞毒性效果。特别是一些化合物对乳腺癌细胞系表现出高效性,展示了4-甲基-2-(三氟甲基)苯胺衍生物在抗肿瘤应用中的潜力 (Reddy et al., 2017)。
电子摄影
已合成了4-甲基-2-(三氟甲基)苯胺的衍生物用于电子摄影。例如,从硝基芴酮和取代苯胺合成的N-(硝基芴亚亚乙基)苯胺,包括2-三氟甲基衍生物,显示出与聚碳酸酯的兼容性,并在正电荷电子摄影中作为电子传输材料的有效性。它们在电子摄影过程中的稳定性和性能值得注意 (Matsui et al., 1993)。
安全和危害
4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
4-Methyl-2-(trifluoromethyl)aniline is a type of organic compound known as aminotoluenes . These compounds contain a benzene ring that carries a single methyl group and one amino group It’s worth noting that amines are generally known for their reactivity with electrophiles due to the lone pair of electrons on the nitrogen atom .
Mode of Action
Amines, including aminotoluenes, are known to be good nucleophiles . This means they can donate a pair of electrons to an electrophile during a chemical reaction, leading to the formation of a new bond .
Biochemical Pathways
It’s known that this compound has been used in the synthesis of 4-(trialkylmethyl)anilines , which suggests it may be involved in reactions that form carbon-carbon bonds.
Result of Action
It’s worth noting that amines, including aminotoluenes, are known to be reactive and can form new bonds with electrophiles . This suggests that the compound could potentially alter the structure of other molecules in a cellular environment.
Action Environment
It’s known that amines can be sensitive to conditions such as ph and temperature , which could potentially influence the compound’s reactivity and stability.
属性
IUPAC Name |
4-methyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWLYYUBCTQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372221 | |
| Record name | 4-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87617-23-0 | |
| Record name | 4-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




